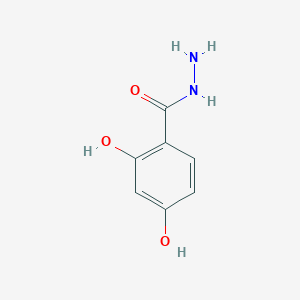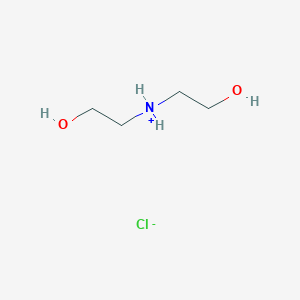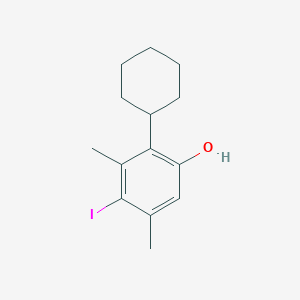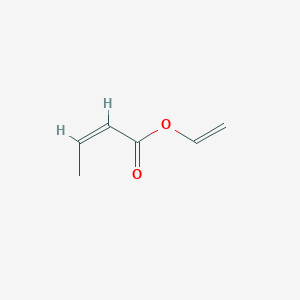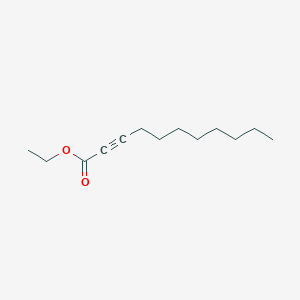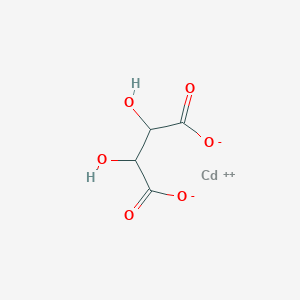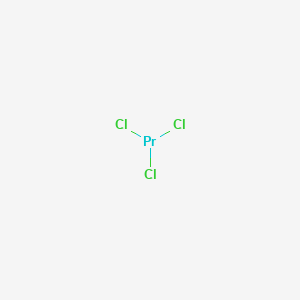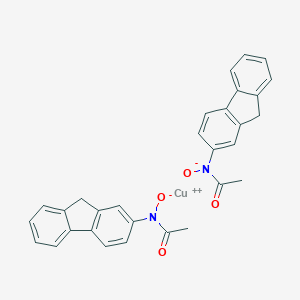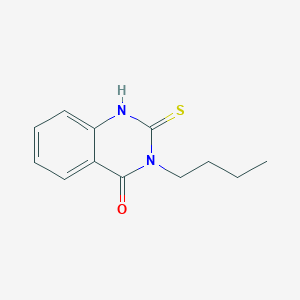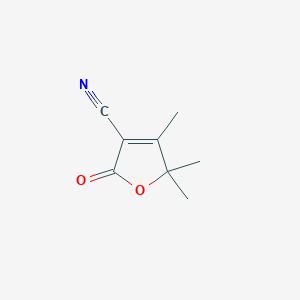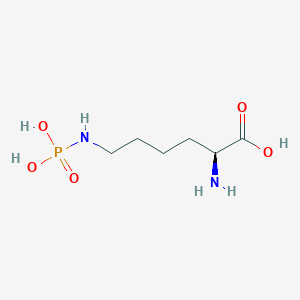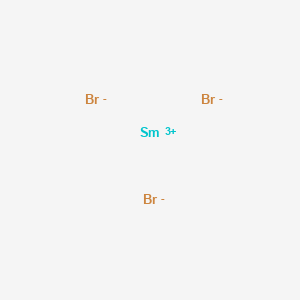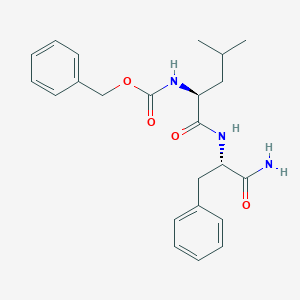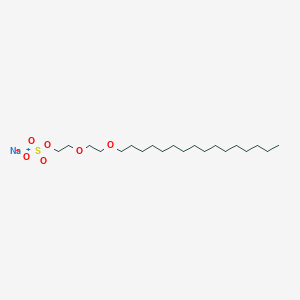
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate, also known as SLES, is a widely used anionic surfactant that is commonly found in personal care and household cleaning products. It is a synthetic compound that is derived from ethylene oxide and lauryl alcohol. SLES is a versatile compound that is used as a foaming agent, emulsifier, and detergent in a variety of products.
Wirkmechanismus
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate works by reducing the surface tension of water, which allows it to penetrate and dissolve dirt and grime. It also disrupts the lipid bilayer of cell membranes, which leads to cell lysis. Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate is a highly effective surfactant that is able to remove dirt and oil from surfaces, making it an ideal ingredient in personal care and cleaning products.
Biochemische Und Physiologische Effekte
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has been shown to have minimal effects on human health and the environment when used in appropriate concentrations. However, high concentrations of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate can cause skin irritation and allergic reactions in some individuals. It has also been shown to be toxic to aquatic organisms when released into the environment. Therefore, it is important to use Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in moderation and to follow proper disposal procedures.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has several advantages for use in lab experiments. It is a cost-effective and readily available surfactant that is easy to use. It is also compatible with a wide range of biological molecules and can be used in a variety of experimental procedures. However, Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has some limitations, such as its potential to interfere with certain assays and its potential to cause cell lysis at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in scientific research. One area of interest is the development of new surfactants that are more environmentally friendly and less toxic to aquatic organisms. Another area of interest is the use of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs. Additionally, Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate may have potential applications in the field of nanotechnology, as it can be used to modify the surface properties of nanoparticles.
Synthesemethoden
The synthesis of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate involves the reaction of ethylene oxide with lauryl alcohol in the presence of sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate. The synthesis process is relatively simple and cost-effective, which makes Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate a popular choice for manufacturers.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in biochemical and molecular biology experiments. Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate is used to solubilize hydrophobic compounds, such as proteins, lipids, and nucleic acids, which are essential for many biological experiments. It is also used as a detergent in protein purification and cell lysis procedures.
Eigenschaften
CAS-Nummer |
14858-55-0 |
|---|---|
Produktname |
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate |
Molekularformel |
C20H41NaO6S |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
sodium;2-(2-hexadecoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C20H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-18-25-19-20-26-27(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
PVFDZFXVVPTVAO-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
14858-55-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



